molecular formula C13H14N2O B12007052 (1E)-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

(1E)-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

Cat. No.: B12007052
M. Wt: 214.26 g/mol
InChI Key: OOBXCCORQXSCMC-SDNWHVSQSA-N
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Description

(1E)-9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is a carbazolone derivative characterized by a tetrahydrocarbazole core substituted with a methyl group at position 9 and an oxime functional group at the ketone position (C1). The oxime group (-NOH) introduces hydrogen-bonding capacity and structural rigidity, which can influence its chemical reactivity, photophysical properties, and biological interactions.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

(NE)-N-(9-methyl-3,4-dihydro-2H-carbazol-1-ylidene)hydroxylamine

InChI

InChI=1S/C13H14N2O/c1-15-12-8-3-2-5-9(12)10-6-4-7-11(14-16)13(10)15/h2-3,5,8,16H,4,6-7H2,1H3/b14-11+

InChI Key

OOBXCCORQXSCMC-SDNWHVSQSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C3=C1/C(=N/O)/CCC3

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=NO)CCC3

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

  • Scientific Research Applications

    Biological Activities

    Research indicates that compounds within the carbazole family, including (1E)-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime, exhibit significant biological activities:

    • Anticancer Activity : Studies have shown that oxime derivatives can possess cytotoxic properties against various cancer cell lines. For instance, related compounds have demonstrated effectiveness against human colon cancer cells (Sengul et al., 2016) .
    • Anti-inflammatory Effects : Oximes have been reported to exhibit anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
    • Antimicrobial Properties : The oxime functional group has been associated with antibacterial activity against several pathogens, including those responsible for tuberculosis .

    Synthetic Applications

    The synthesis of this compound typically involves multi-step organic reactions. The versatility of the oxime group allows for various modifications that enhance the compound's biological activity. For example:

    • Reactions with Nitrosoalkenes : The interaction of nitrosoalkenes with carbazole derivatives has been explored to create new chemical entities with potential biological applications .
    • Functional Group Transformations : The ability to interconvert between oxime and amine functional groups provides avenues for further structural modulation and optimization of biological activity .

    Case Studies and Research Findings

    Several studies emphasize the potential applications of this compound:

    StudyFocusFindings
    Sengul et al. (2016)Anticancer ActivityDemonstrated cytotoxic effects against HT29 colon cancer cells.
    Surowiak et al. (2020)Biological ActivityHighlighted anti-inflammatory and antimicrobial properties of oximes in general.
    PMC8224626 (2021)Therapeutic PotentialDiscussed the role of oximes as acetylcholinesterase reactivators and their therapeutic implications in various diseases .

    Mechanism of Action

    Comparison with Similar Compounds

    Research Findings and Data Tables

    Table 1: Physicochemical Properties of Selected Analogs
    Compound Name Molecular Weight Melting Point (°C) Solubility (LogP) Spectral Data (NMR δ, ppm)
    This compound 217.27 Pending Estimated 2.8 Pending
    6-Fluoro analog (CAS 919120-50-6) 218.23 Not reported Estimated 2.5 1H NMR (CDCl₃): δ 7.42 (s, 1H)
    4-(5-Bromoindol-3-yl) analog 398.27 204–206 3.1 ¹H NMR (CDCl₃): δ 7.85 (s, 1H)

    Biological Activity

    (1E)-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is a member of the oxime family, characterized by its unique structural features and diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the realms of neuroprotection, anti-inflammatory effects, and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.

    • Molecular Formula: C13H14N2O
    • Molecular Weight: 214.26 g/mol
    • IUPAC Name: (NE)-N-(9-methyl-3,4-dihydro-2H-carbazol-1-ylidene)hydroxylamine
    • CAS Number: 3449-55-6

    The primary mechanism of action for this compound involves the reactivation of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This property makes it particularly relevant as an antidote against nerve agents. The compound binds to inhibited AChE, restoring its enzymatic activity and counteracting the effects of neurotoxic agents .

    1. Neuroprotective Effects

    Research indicates that this compound can provide neuroprotection by reducing inflammation and apoptosis in neuronal cells. For instance:

    • In models of neuroinflammation induced by lipopolysaccharide (LPS), treatment with this oxime significantly decreased levels of pro-inflammatory cytokines such as TNF and IL-6 .
    • The compound has been shown to inhibit GSK-3β and ERK pathways, which are involved in neuronal cell death .

    2. Anti-inflammatory Properties

    The anti-inflammatory effects of this compound are notable:

    • It has been reported to inhibit NF-κB signaling pathways, leading to reduced expression of pro-inflammatory cytokines .
    • In various assays, the compound demonstrated significant inhibition of leukotriene-mediated vascular smooth muscle cell migration .

    3. Anticancer Activity

    This compound exhibits potential anticancer properties:

    • It has been identified as a kinase inhibitor affecting multiple pathways related to cancer cell proliferation and survival .
    • Studies have shown that derivatives of this compound can inhibit tumor growth in xenograft models by targeting specific signaling pathways associated with cancer stem cells .

    Table 1: Summary of Biological Activities

    Activity TypeObservationsReferences
    NeuroprotectionDecreased TNF and IL-6 levels; inhibited apoptosis
    Anti-inflammatoryInhibition of NF-κB; reduced leukotriene-mediated effects
    AnticancerInhibition of kinase activity; reduced tumor growth

    Case Study: Neuroprotection in Animal Models

    In a study examining the effects on neuroinflammation in mice subjected to a high-fat diet, this compound was administered. Results showed a marked reduction in the formation of dark neurons and pro-apoptotic markers such as Bax and caspase-3 while increasing anti-apoptotic Bcl-2 levels . These findings suggest that this compound may serve as a therapeutic candidate for neurodegenerative diseases.

    Q & A

    Q. How to address discrepancies in reported NMR chemical shifts?

    • Root causes :
    • Solvent effects : Deuterated solvents (CDCl3_3 vs. DMSO-d6_6) shift proton resonances. Always report solvent conditions .
    • Tautomeric equilibria : Oxime keto-enol tautomers may coexist, producing split peaks. Use variable-temperature NMR to freeze equilibria .

    Methodological Recommendations

    • Synthesis : Optimize oxime formation using hydroxylamine hydrochloride in ethanol/water (1:1) at 70°C for 6 hours .
    • Characterization : Combine 1^1H, 13^{13}C, and 15^{15}N NMR with HRMS for unambiguous assignment .
    • Bioactivity testing : Pre-screen compounds in parallel with cytotoxicity assays to rule out nonspecific effects .

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